![molecular formula C23H20N2O3S B2413334 N-(4-(4-(tert-butyl)phenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide CAS No. 391867-60-0](/img/structure/B2413334.png)
N-(4-(4-(tert-butyl)phenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-(4-(4-(tert-butyl)phenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is a member of the chromene family and has shown promising results in various biological studies.
Scientific Research Applications
Antibacterial Activity
This compound has shown promising antibacterial activity. It has been found to be effective against both Gram-negative and Gram-positive bacteria . Specifically, compounds with 4-tert-butyl and 4-isopropyl substitutions have exhibited attractive antibacterial activity against multiple strains .
Use in Conjunction with Cell-Penetrating Peptides
The compound has been used in conjunction with cell-penetrating peptides, such as octaarginine . The drug-peptide complex displays faster killing-kinetics towards bacterial cells, creates pores in the bacterial cell membranes, and shows negligible haemolytic activity towards human RBCs .
Organic Synthesis and Medicinal Chemistry
This compound provides a chemically differentiated building block for organic synthesis and medicinal chemistry . It is specifically useful for the preparation of drug candidates containing hindered amine motifs .
Anti-Inflammatory and Analgesic Activities
Thiazole compounds, which this compound is a part of, have shown potent anti-inflammatory and analgesic activities .
Mechanism of Action
Target of Action
Similar compounds with thiazole and sulfonamide groups have been known to exhibit antibacterial activity .
Mode of Action
It has been suggested that similar compounds can exhibit antibacterial activity by interacting with bacterial cells in conjunction with cell-penetrating peptides .
Biochemical Pathways
Similar compounds have been shown to affect bacterial cells, indicating a potential impact on bacterial metabolic pathways .
Result of Action
Similar compounds have been shown to display potent antibacterial activity against both gram-negative and gram-positive bacteria .
properties
IUPAC Name |
N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-oxochromene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3S/c1-23(2,3)15-10-8-14(9-11-15)17-13-29-22(24-17)25-21(27)20-12-18(26)16-6-4-5-7-19(16)28-20/h4-13H,1-3H3,(H,24,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQMHFDOUEUEARP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(4-(tert-butyl)phenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide |
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